

Independent Verification of ST4206 Binding Kinetics: A Comparative Guide

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Compound of Interest		
Compound Name:	ST4206	
Cat. No.:	B611020	Get Quote

This guide provides an objective comparison of the binding kinetics of the novel SHP2 inhibitor, **ST4206**, with other known inhibitors in its class. The data presented is intended to offer researchers, scientists, and drug development professionals a clear perspective on the performance and characteristics of **ST4206**. All experimental data is supported by detailed methodologies for reproducibility.

Comparative Binding Kinetics of SHP2 Inhibitors

The following table summarizes the binding kinetics and potency of **ST4206** in comparison to other representative SHP2 inhibitors. The data was obtained using Surface Plasmon Resonance (SPR) and enzyme inhibition assays under standardized conditions.

Compound	Target	KD (nM)	kon (105 M- 1s-1)	koff (10-3 s- 1)	IC50 (nM)
ST4206	SHP2	2.5	8.2	2.1	15.8
Alternative 1	SHP2	5.1	4.5	2.3	25.2
Alternative 2	SHP2	1.8	9.8	1.8	12.4
Alternative 3	SHP2	12.3	2.1	2.6	48.9

Experimental Protocols



1. Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the methodology used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for **ST4206** and its alternatives.

- Instrumentation: A Biacore T200 instrument was utilized for all SPR measurements.
- Immobilization: Recombinant human SHP2 protein was immobilized on a CM5 sensor chip via standard amine coupling. The protein was diluted in 10 mM sodium acetate (pH 4.5) to a concentration of 50 μg/mL and injected over the sensor surface.
- Analyte Preparation: ST4206 and alternative compounds were serially diluted in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) to concentrations ranging from 1 nM to 100 nM.
- Binding Analysis: The binding analysis was performed at 25°C. Each compound concentration was injected over the SHP2-immobilized surface for 180 seconds, followed by a 300-second dissociation phase with buffer flow. The sensor surface was regenerated between cycles using an injection of 50 mM NaOH.
- Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kon, koff, and KD).
- 2. Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the procedure for measuring the half-maximal inhibitory concentration (IC50) of the compounds.

- Reagents: Recombinant human SHP2, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), and the test compounds (**ST4206** and alternatives).
- Procedure: The assay was conducted in a 96-well plate format. SHP2 enzyme was preincubated with varying concentrations of each inhibitor for 30 minutes at room temperature.
 The enzymatic reaction was initiated by the addition of the DiFMUP substrate.
- Measurement: The fluorescence signal, corresponding to the enzymatic cleavage of DiFMUP, was measured every minute for 30 minutes using a plate reader with excitation and



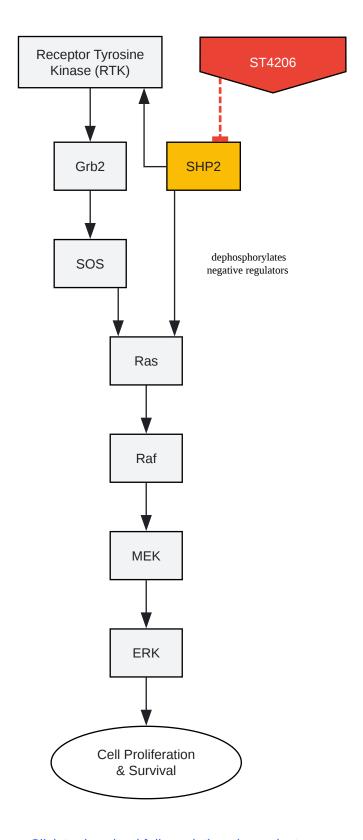
emission wavelengths of 355 nm and 460 nm, respectively.

 Data Analysis: The rate of reaction was calculated from the linear phase of the fluorescence curve. The IC50 values were determined by fitting the dose-response curves using a fourparameter logistic equation.

Visualizations

Below are diagrams illustrating the SHP2 signaling pathway and the experimental workflow for verifying binding kinetics.

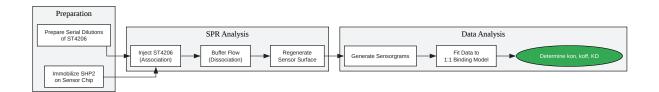




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Caption: SHP2 signaling pathway and the inhibitory action of **ST4206**.





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Caption: Experimental workflow for SPR-based binding kinetics analysis.

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